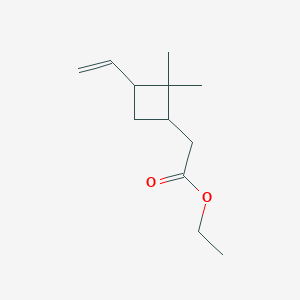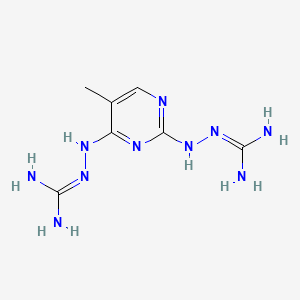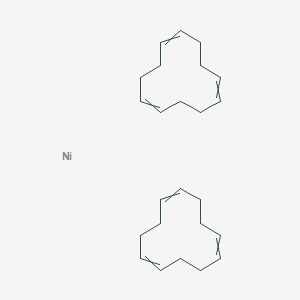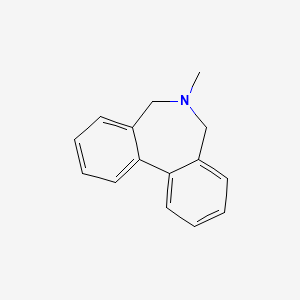
6,7-Dihydro-6-methyl-5H-dibenz(c,e)azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydro-6-methyl-5H-dibenz(c,e)azepine is a heterocyclic compound that belongs to the class of dibenzazepines. This compound is characterized by a seven-membered ring fused to two benzene rings, with a methyl group attached to the nitrogen atom. Dibenzazepines are known for their diverse biological activities and are used as scaffolds in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-6-methyl-5H-dibenz(c,e)azepine can be achieved through several methods. One common approach involves the reduction of the corresponding imine using imine reductase (IRED) enzymes. This method provides excellent enantioselectivity and yields high-purity products . Another method involves the use of lithium aluminium hydride in dry ether, which is refluxed for several hours to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as imine reductase and ω-transaminase, has been explored to establish key stereocenters and improve the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dihydro-6-methyl-5H-dibenz(c,e)azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Substitution: Substitution reactions can occur at the nitrogen atom or the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
6,7-Dihydro-6-methyl-5H-dibenz(c,e)azepine has a wide range of scientific research applications:
Chemistry: It is used as a chiral scaffold for the construction of chiral catalysts and as a molecular chirality sensor.
Biology: The compound has been studied for its potential anti-inflammatory and analgesic activities.
Medicine: It serves as a precursor for the synthesis of various pharmacologically active compounds.
Industry: The compound is used in the development of new materials and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 6,7-dihydro-6-methyl-5H-dibenz(c,e)azepine involves its interaction with molecular targets and pathways. The compound has been shown to inhibit acid lysosomal hydrolytic enzyme activities in mouse liver and macrophages, which contributes to its anti-inflammatory effects . Additionally, it acts as an organic electrophile in certain reactions, facilitating esterification and other chemical processes .
Comparaison Avec Des Composés Similaires
6,7-Dihydro-6-methyl-5H-dibenz(c,e)azepine can be compared with other similar compounds, such as:
5,5,7,7-Tetramethyl-6,7-dihydro-5H-dibenzo(c,e)azepine: This compound is used as a chiral catalyst and molecular chirality sensor.
6,7-Dihydro-5H-dibenz(c,e)azepine: This compound shares a similar structure but lacks the methyl group on the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
35232-96-3 |
|---|---|
Formule moléculaire |
C15H15N |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
6-methyl-5,7-dihydrobenzo[d][2]benzazepine |
InChI |
InChI=1S/C15H15N/c1-16-10-12-6-2-4-8-14(12)15-9-5-3-7-13(15)11-16/h2-9H,10-11H2,1H3 |
Clé InChI |
HPEXVHVTTFAFRF-UHFFFAOYSA-N |
SMILES canonique |
CN1CC2=CC=CC=C2C3=CC=CC=C3C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid](/img/structure/B14679130.png)
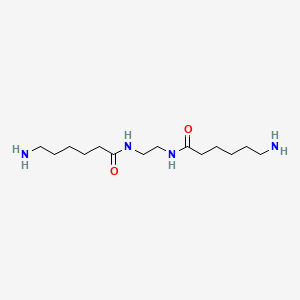
![copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate](/img/structure/B14679147.png)

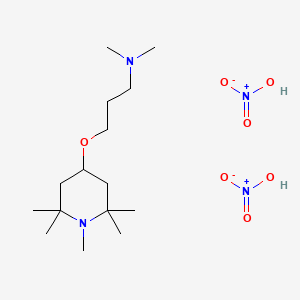

![1-Bromo-4-[(1,1,1,2,3,3,3-heptafluoropropan-2-yl)oxy]butane](/img/structure/B14679169.png)
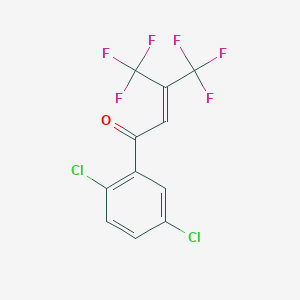


![1,2,7-trihydroxy-3-methoxy-6,8,8,9-tetramethyl-9H-phenaleno[1,2-b]furan-4-one](/img/structure/B14679182.png)
